![molecular formula C19H20BrN3O3S2 B2647768 N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 892852-62-9](/img/structure/B2647768.png)
N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
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Description
N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide, commonly known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. MMPs play a crucial role in various physiological and pathological processes, such as tissue remodeling, wound healing, cancer metastasis, and inflammation. Therefore, BB-94 has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
1. Novel Synthesis Methods
- A study highlighted a microwave-promoted synthesis technique for N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing a cleaner, more efficient, and faster method compared to traditional thermal heating, which may be applicable to similar compounds (Saeed, 2009).
2. Stereochemical Applications
- Research explored the intramolecular homolytic substitution on sulfur atoms in acyclic N-(o-bromobenzyl)sulfinamides, resulting in enantiopure 3-substituted benzo-fused sulfinamides and sulfonamides, which could be relevant for stereochemistry in related compounds (Fernández‐Salas et al., 2014).
3. Photodynamic Therapy Applications
- A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield. These properties are essential for Type II photosensitizers in cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
4. Antifungal and Anticancer Applications
- Synthesis of new benzamide derivatives has been explored, revealing their potential as antifungal agents and showing moderate to excellent anticancer activity against various cancer cell lines, which suggests their pharmacological relevance (Narayana et al., 2004).
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S2/c1-3-4-12-23(2)28(25,26)14-10-8-13(9-11-14)18(24)22-19-21-17-15(20)6-5-7-16(17)27-19/h5-11H,3-4,12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLASTYOMHFHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide |
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